molecular formula C8H7BrClIO2 B6296301 4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene CAS No. 2221812-31-1

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene

Cat. No.: B6296301
CAS No.: 2221812-31-1
M. Wt: 377.40 g/mol
InChI Key: HCRXEWMAMQXKIU-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H7BrClIO2 and a molecular weight of 377.4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, chlorine, iodine, and methoxymethoxy groups onto the benzene ring . The exact method would depend on the specific conditions and reagents used. For example, bromine can be introduced by bromination with Br2/FeBr3, a chlorine group can be introduced by chlorination, and an iodine group can be introduced by iodination . The methoxymethoxy group could potentially be introduced through a reaction with methoxymethanol under suitable conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and iodine atoms as well as a methoxymethoxy group attached to it . The InChI code for this compound is 1S/C8H7BrClIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As an aryl halide, it could potentially undergo various types of reactions, including nucleophilic aromatic substitution . The presence of the electron-withdrawing iodine, bromine, and chlorine atoms on the benzene ring could influence the reactivity of the compound .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 377.4 . The compound should be stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of “4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” in chemical reactions would depend on the specific reaction involved. For instance, in a nucleophilic aromatic substitution reaction, the reaction would typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

Properties

IUPAC Name

1-bromo-3-chloro-2-iodo-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRXEWMAMQXKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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